molecular formula C22H15BrO6S B12215582 (2Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate

(2Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate

Cat. No.: B12215582
M. Wt: 487.3 g/mol
InChI Key: IGWHHTNVEQGPOO-MTJSOVHGSA-N
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Description

(2Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzofuran core, a brominated methoxybenzylidene moiety, and a benzenesulfonate group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the brominated methoxybenzylidene group and the benzenesulfonate moiety. Common reagents used in these reactions include bromine, methoxybenzaldehyde, and benzenesulfonyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield the corresponding alcohols or amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (2Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of diseases where its unique chemical properties can be leveraged.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
  • Mafenide related compound A

Uniqueness

Compared to similar compounds, (2Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound (2Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate is a complex organic molecule with significant structural features that suggest potential biological activity. This article explores its biological properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H19BrO6SC_{25}H_{19}BrO_6S, with a molecular weight of approximately 495.3 g/mol. The structure includes a benzofuran core, a bromo-substituted methoxybenzylidene group, and a benzenesulfonate moiety, which are critical for its biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Effects : Similar compounds have shown selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .
  • Anti-inflammatory Properties : The presence of the bromo and methoxy groups may enhance the anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects on cancer cells. For instance, compounds with similar structural motifs have been tested against various cancer cell lines, indicating potential for further development as anticancer agents .

The mechanisms through which this compound exerts its effects are likely multifaceted:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors in metabolic pathways, influencing their activity and leading to therapeutic outcomes.
  • Electrophilic Substitution : The bromo substituent allows for electrophilic aromatic substitution reactions, which can modify the compound's reactivity and biological interactions .
  • Nucleophilic Substitution : The ether-like bond in its structure suggests that it may participate in nucleophilic substitutions, further diversifying its biological interactions .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally related compounds reveals insights into its unique properties:

Compound NameStructure FeaturesBiological ActivityUnique Properties
Compound ABenzofuran coreAntimicrobialHigh selectivity
Compound BMethoxy groupAntioxidantEnhanced stability
Compound CBromine substituentAnti-inflammatoryBroad-spectrum activity
Target Compound Benzofuran + bromo-methoxy groupAnticancer/Anti-inflammatoryPotential neuroprotective effects

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

  • Antimicrobial Screening : A study screening derivatives found that certain benzofuran compounds exhibited significant antimicrobial activity against both bacterial and fungal strains . This suggests that our target compound may share similar properties.
  • Cytotoxicity in Cancer Cells : Research on benzoxazole derivatives indicated selective toxicity towards cancer cells while sparing normal cells. Such findings highlight the potential for this compound to be developed as an anticancer agent .

Properties

Molecular Formula

C22H15BrO6S

Molecular Weight

487.3 g/mol

IUPAC Name

[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate

InChI

InChI=1S/C22H15BrO6S/c1-27-19-10-7-15(23)11-14(19)12-21-22(24)18-9-8-16(13-20(18)28-21)29-30(25,26)17-5-3-2-4-6-17/h2-13H,1H3/b21-12-

InChI Key

IGWHHTNVEQGPOO-MTJSOVHGSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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